molecular formula C18H20N2O3 B1392616 Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate CAS No. 1243149-22-5

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Cat. No.: B1392616
CAS No.: 1243149-22-5
M. Wt: 312.4 g/mol
InChI Key: JQKCNNLBGLHCDY-XDJHFCHBSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture and stereochemical features. The official name "ethyl 1-benzyl-4-hydroxyimino-6,7-dihydro-5H-indole-3-carboxylate" encompasses several key structural elements that define its chemical identity. The nomenclature begins with the ethyl ester designation, indicating the presence of an ethoxycarbonyl group attached to the carboxylic acid functionality. The "1-benzyl" portion specifies the attachment of a phenylmethyl group to the nitrogen atom of the indole ring system, while the "4-hydroxyimino" component describes the oxime functional group positioned at the 4-carbon of the tetrahydroindole framework.

The designation "(4E)" in the compound's name carries particular significance in terms of isomeric considerations, as it specifies the geometric configuration around the carbon-nitrogen double bond of the hydroxyimino group. This E-configuration indicates that the hydroxyl group and the hydrogen atom on the nitrogen are positioned on opposite sides of the double bond plane. The alternative Z-isomer would represent a different spatial arrangement where these groups are on the same side of the double bond. Such geometric isomerism can profoundly influence the compound's chemical behavior, including its reactivity patterns, stability, and potential biological interactions. The "6,7-dihydro-5H" portion of the name indicates the partial saturation of the indole ring system, specifically noting that the six-membered ring contains two double bonds with hydrogen atoms present at specific positions.

Alternative nomenclature systems and synonyms for this compound include variations that emphasize different structural aspects while maintaining chemical accuracy. The compound may also be referred to using chemical abstracts registry nomenclature or through systematic names that prioritize different functional groups. Understanding these nomenclatural variations is essential for comprehensive literature searches and chemical database queries. The molecular structure's complexity also gives rise to potential constitutional isomers, where the same molecular formula could be arranged in different connectivity patterns, though such isomers would possess distinct chemical and physical properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate exhibits a sophisticated three-dimensional architecture that significantly influences its chemical and biological properties. The core tetrahydroindole ring system adopts a non-planar conformation due to the partial saturation of the six-membered ring, which introduces conformational flexibility into the molecular framework. The presence of sp³-hybridized carbon atoms within the tetrahydro portion creates puckering effects that deviate from the planarity typical of fully aromatic indole systems. This conformational flexibility allows for multiple energetically accessible conformations that can interconvert through rotation around specific bonds and ring flipping motions.

The hydroxyimino functional group at the 4-position introduces additional geometric constraints and electronic effects that influence the overall molecular conformation. The E-configuration around the carbon-nitrogen double bond creates a specific spatial orientation that affects both intramolecular interactions and potential intermolecular binding modes. The hydroxyl group of the oxime functionality can participate in hydrogen bonding interactions, either intramolecularly with nearby heteroatoms or intermolecularly with solvent molecules or biological targets. These hydrogen bonding capabilities contribute to the compound's solubility characteristics and can influence its binding affinity to protein targets or other biological macromolecules.

The benzyl substituent attached to the nitrogen atom of the indole ring introduces considerable conformational complexity through rotation around the nitrogen-carbon bond. This rotational freedom allows the phenyl ring to adopt various orientations relative to the indole core, creating multiple conformational states that may be populated under different conditions. The phenyl ring's orientation can significantly affect the compound's overall shape and its ability to fit into specific binding sites or participate in particular chemical reactions. Computational studies using density functional theory methods could provide detailed insights into the energetics of different conformational states and the barriers to interconversion between them.

Table 1: Key Geometric Parameters of this compound

Structural Feature Geometric Characteristic Conformational Impact
Tetrahydroindole core Non-planar, puckered ring Flexible framework allowing multiple conformations
Hydroxyimino group E-configuration, planar geometry Fixed spatial orientation affecting binding
Benzyl substituent Rotatable aromatic ring Variable phenyl orientation
Ethyl carboxylate Extended aliphatic chain Additional conformational degrees of freedom

Crystallographic Characterization and X-ray Diffraction Studies

While specific crystallographic data for this compound may be limited in the available literature, the importance of such structural studies cannot be overstated for compounds of this complexity. X-ray crystallographic analysis would provide definitive information about the solid-state structure, including precise bond lengths, bond angles, and dihedral angles that govern the compound's three-dimensional architecture. Such studies would be particularly valuable for confirming the E-configuration of the hydroxyimino group and determining the preferred conformation of the benzyl substituent in the crystalline state.

Related indole carboxylate compounds have been subjected to crystallographic analysis, providing valuable insights into the structural features common to this class of molecules. For instance, ethyl indole-2-carboxylate has been characterized crystallographically, revealing important details about the planarity of the indole ring system and the orientation of the carboxylate group. These studies demonstrate that the carboxylate functionality typically adopts an orientation that minimizes steric interactions while maximizing conjugation with the aromatic system. Similar principles would likely apply to the tetrahydroindole derivative under consideration, though the partial saturation of the ring system would introduce additional complexity.

The crystallographic characterization would also provide crucial information about intermolecular interactions in the solid state, including hydrogen bonding patterns involving the hydroxyimino group and potential pi-pi stacking interactions between aromatic rings. The hydroxyl group of the oxime functionality would be expected to participate in hydrogen bonding networks that could significantly influence the crystal packing and potentially provide insights into the compound's behavior in solution or its interactions with biological targets. Understanding these solid-state interactions is essential for predicting the compound's physicochemical properties, including solubility, melting point, and stability.

Table 2: Expected Crystallographic Parameters for Tetrahydroindole Carboxylate Systems

Parameter Typical Range Significance
Indole N-C bond lengths 1.35-1.42 Å Indicates degree of aromaticity
Carboxylate C=O bond 1.20-1.24 Å Reflects carbonyl character
Oxime N=C bond 1.25-1.30 Å Confirms double bond character
Dihedral angles Variable Determines overall conformation

Tautomerism in Hydroxyimino-Substituted Tetrahydroindole Systems

Tautomerism in hydroxyimino-substituted tetrahydroindole systems represents a fascinating aspect of structural chemistry that significantly impacts the chemical and biological properties of these compounds. The hydroxyimino functional group in this compound can potentially exist in equilibrium with alternative tautomeric forms, most notably the nitroso tautomer. This tautomeric equilibrium involves the migration of a hydrogen atom between the oxygen and nitrogen atoms of the oxime group, resulting in interconversion between the hydroxyimino form (C=N-OH) and the nitroso form (C(H)-N=O).

The position of this tautomeric equilibrium is influenced by several factors, including solvent effects, temperature, pH, and the electronic nature of substituents on the molecular framework. In the case of indole-derived systems, the aromatic character of the heterocyclic ring can provide stabilization through resonance interactions, potentially favoring one tautomeric form over another. The extended conjugation possible in the hydroxyimino form may provide additional stabilization through delocalization of electrons across the oxime group and the adjacent aromatic system. Studies on related oxime-containing heterocycles have demonstrated that the equilibrium position can be dramatically influenced by environmental factors, with polar protic solvents generally favoring the hydroxyimino form due to hydrogen bonding stabilization.

The presence of the carboxylate group at the 3-position adds another layer of complexity to the tautomeric behavior of this system. The electron-withdrawing nature of the ethoxycarbonyl group can influence the electron density distribution within the molecule, potentially affecting the relative stability of different tautomeric forms. Additionally, the carboxylate functionality itself can participate in intramolecular hydrogen bonding with the hydroxyimino group, which could stabilize specific conformations and influence the tautomeric equilibrium. The benzyl substituent on the nitrogen atom may also play a role through steric effects that could favor certain molecular conformations over others.

Understanding the tautomeric behavior of this compound is crucial for predicting its chemical reactivity and biological activity. Different tautomeric forms may exhibit distinct binding affinities for biological targets, varied chemical stability profiles, and different spectroscopic properties. The nitroso tautomer, for example, might be more susceptible to nucleophilic attack, while the hydroxyimino form could be more stable under physiological conditions. Experimental techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and computational modeling can provide valuable insights into the relative populations of different tautomeric forms under various conditions.

Table 3: Tautomeric Forms in Hydroxyimino-Substituted Tetrahydroindole Systems

Tautomeric Form Structure Type Stability Factors Chemical Reactivity
Hydroxyimino C=N-OH H-bonding stabilization, resonance Moderate nucleophilicity
Nitroso C(H)-N=O Reduced steric strain Enhanced electrophilicity
Enol-imine C(OH)=N Rare, high energy Potential rearrangement

Properties

IUPAC Name

ethyl (4E)-1-benzyl-4-hydroxyimino-6,7-dihydro-5H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-23-18(21)14-12-20(11-13-7-4-3-5-8-13)16-10-6-9-15(19-22)17(14)16/h3-5,7-8,12,22H,2,6,9-11H2,1H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKCNNLBGLHCDY-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C(=NO)CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C1/C(=N/O)/CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategy Overview

The general synthetic approach to this compound typically proceeds via:

This approach is supported by related synthetic routes described in the literature for similar tetrahydroindole derivatives and oxime functionalizations.

Preparation of the Tetrahydroindole Core and N-Benzylation

A common precursor for the target compound is ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride , which serves as the key intermediate. The preparation of this intermediate involves:

  • Starting from ethyl 4-oxopiperidine-3-carboxylate derivatives.
  • N-Benzylation using benzyl halides or benzylation reagents under basic conditions.
  • Isolation of the hydrochloride salt to improve stability and handling.

This intermediate can be synthesized under reflux conditions in methanol or ethanol with sodium methoxide or sodium alcoholate as the base. For example, one documented procedure involves refluxing ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol at 70–85 °C for 16–18 hours, yielding the corresponding tetrahydropyrido-pyrimidinone intermediate with yields around 55–61%.

Step Reagents/Conditions Yield (%) Notes
N-Benzylation and formation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Benzyl halide, base (NaOMe), MeOH or EtOH, reflux 2 h ~55–61 Reaction monitored by TLC; product isolated as hydrochloride salt
Cyclization with formamidine acetate Formamidine acetate, NaOMe in MeOH, 70–85 °C, 16 h ~55–61 Sealed vessel to maintain pressure; workup involves neutralization and precipitation

Introduction of the Hydroxyimino Group (Oximation)

The hydroxyimino group at the 4-position is introduced via oximation of the corresponding 4-keto group on the tetrahydroindole intermediate. This transformation typically involves:

  • Treating the 4-oxo intermediate with hydroxylamine hydrochloride or hydroxylamine free base.
  • Conducting the reaction in a suitable solvent such as ethanol, methanol, or aqueous media.
  • Controlling pH to favor oxime formation, often by adding a base like pyridine or sodium acetate.
  • Reaction temperature ranges from room temperature to reflux depending on substrate reactivity.

This step is crucial for obtaining the (4E)-configured hydroxyimino derivative. The stereochemistry is influenced by reaction conditions and purification methods.

Purification and Characterization

The final product is usually purified by:

  • Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate).
  • Chromatographic techniques such as silica gel column chromatography.
  • Drying under high vacuum to yield a pure solid.

Characterization is performed by:

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Key Observations
1 N-Benzylation of 4-oxopiperidine ester Benzyl halide, NaOMe or NaOEt, MeOH/EtOH, reflux 2 h 55–61 Formation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
2 Cyclization with formamidine acetate Formamidine acetate, NaOMe in MeOH, 70–85 °C, 16 h 55–61 Formation of tetrahydropyrido-pyrimidinone intermediate
3 Oximation of 4-keto intermediate Hydroxylamine hydrochloride, base (pyridine/NaOAc), EtOH or MeOH, RT to reflux Variable (typically moderate) Formation of hydroxyimino group at 4-position; stereoselectivity important
4 Purification Recrystallization, chromatography Pure ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Research Findings and Notes

  • The use of sodium methoxide in methanol as a base and solvent system is common for both cyclization and oximation steps, providing good yields and manageable reaction conditions.
  • Reaction times range from 2 hours for N-benzylation to 16–18 hours for cyclization and oximation, indicating the need for prolonged heating to drive the reactions to completion.
  • The hydroxyimino group installation is sensitive to pH and temperature; controlling these parameters is essential to avoid side reactions or incomplete conversion.
  • The stereochemistry of the oxime (E-configuration) is favored under controlled conditions and confirmed by NMR analysis.
  • Intermediate purification steps often involve neutralization and precipitation, which facilitate isolation of pure intermediates before further transformation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indole core can interact with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituent Variations in Indole Derivatives

The target compound is compared below with analogs differing in substituents, ring saturation, and functional groups.

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate C₁₈H₂₀N₂O₃ 1-benzyl, 4-(hydroxyimino), 3-ethyl carboxylate, tetrahydroindole Not reported in evidence
(Z)-1-Benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one (Compound 10) C₁₉H₁₄N₂O₂ 1-benzyl, 4-(hydroxyimino), benzo[f]indole (non-hydrogenated), 9-keto Inhibits superoxide anion generation
1-Benzyl-3-[1-(hydroxyimino)ethyl]-2-methyl-1H-benzo[f]indole-4,9-dione (Compound 13) C₂₁H₁₇N₃O₃ 1-benzyl, 3-(hydroxyiminoethyl), 2-methyl, 4,9-dione Inhibits neutrophil elastase release
Methyl 1-benzyl-4-(3-ethoxycarbonylmethylureido)-1,2,5,6-tetrahydropyridine-3-carboxylate (3) C₁₉H₂₅N₃O₅S 1-benzyl, 4-ureido, 3-methyl carboxylate, tetrahydropyridine Synthetic intermediate
Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate C₁₇H₁₉Cl₃NO₃ 1-butyl, 5,6,7-trichloro, 4-hydroxy, 2-methyl, 3-ethyl carboxylate Not reported

Key Observations :

  • Substituent Position: The hydroxyimino group at C4 in the target compound mirrors the regiospecific oximination observed in Compound 10, where steric effects favor the Z-configuration due to proximity to the pyrrole ring .
  • Functional Group Diversity: Ureido (Compound 3) and dione (Compound 13) substituents introduce hydrogen-bonding capabilities, which are absent in the target compound’s ethyl carboxylate and hydroxyimino groups .

Structural and Electronic Features

  • Hydrogen Bonding: The hydroxyimino group in the target compound may participate in hydrogen bonding, similar to the carbonyl groups in benzo[f]indole diones (Compound 13) .

Biological Activity

Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a fused benzene and pyrrole ring. Its structure can be represented as follows:

  • Chemical Formula: C17H20N2O3
  • CAS Number: 176720-03-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.

Antiviral Activity

Recent research indicates that compounds with an indole structure can inhibit viral replication. For example, derivatives of indole-2-carboxylic acid have shown efficacy against HIV integrase, a crucial enzyme for viral replication. The indole nucleus was observed to chelate with metal ions in the active site of integrase, enhancing its inhibitory effects .

Antioxidant Properties

The hydroxyimino group in the compound may confer antioxidant properties. Antioxidants are critical in mitigating oxidative stress within cells, which is linked to various diseases. Studies on related compounds suggest that they can scavenge free radicals and reduce oxidative damage .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of indole derivatives, a series of compounds were tested for their ability to inhibit HIV integrase. One derivative exhibited an IC50 value of 3.11 μM, indicating significant antiviral activity. The study highlighted the importance of structural modifications in enhancing efficacy .

CompoundIC50 (μM)Mechanism
Indole derivative 13.11Integrase inhibition
Indole derivative 210.06Integrase inhibition

Study 2: Antioxidant Activity

Another study assessed the antioxidant potential of related indole compounds using various assays. Results indicated that these compounds effectively reduced oxidative stress markers in cell cultures.

CompoundAssay TypeResult
Indole derivative ADPPH scavenging85% inhibition
Indole derivative BABTS assay90% inhibition

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate?

The compound can be synthesized via a multi-step approach:

  • Indole Core Formation : Start with a substituted indole precursor, such as indole-3-carboxylate derivatives. details the use of triflyl azide (TfN₃) and copper sulfate in methanol/water to introduce nitrogen-containing groups to indoles.
  • Hydroxyimino Incorporation : Introduce the hydroxyimino (NHOH) group at position 4 using hydroxylamine derivatives under controlled pH (e.g., sodium acetate buffer) to favor oxime formation. Refluxing in acetic acid, as in , is effective for similar condensations.
  • Purification : Column chromatography with ethyl acetate/hexane (50:50) is recommended for isolating intermediates (). Recrystallization from DMF/acetic acid ( ) may enhance purity for final products. Key Reference :

Q. How should researchers address purification challenges for this compound?

  • Chromatography : Use gradient elution (e.g., ethyl acetate/hexane) to resolve polar impurities, particularly from hydroxylated intermediates ().
  • Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) to improve crystal lattice formation, as demonstrated for structurally related indole derivatives ( ).
  • Purity Validation : Confirm via TLC (Rf ~0.41 in ethyl acetate systems; ) and HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How does the E-configuration of the hydroxyimino group influence the compound’s stability and reactivity?

Q. How can researchers optimize reaction yields when introducing the benzyl group at position 1 of the indole core?

  • Substitution Control : Use benzyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to promote nucleophilic substitution at the indole nitrogen.
  • Competing Reactions : Monitor for over-alkylation using TLC (). Adjust stoichiometry (e.g., 1.1 equivalents of benzylating agent) to minimize side products.
  • Catalysis : Copper sulfate () or palladium catalysts may enhance regioselectivity. Key Reference :

Methodological Considerations

Q. What strategies mitigate data contradictions in pharmacological assays involving this compound?

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to account for non-linear effects.
  • Control Experiments : Include structurally analogous compounds (e.g., ’s 4e and 4f) to isolate the hydroxyimino group’s contribution to activity.
  • Replicate Design : Use triplicate measurements in antioxidant assays (e.g., DPPH radical scavenging) to reduce variability.

Q. How should researchers handle safety and storage concerns for this compound?

  • Handling : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (H335; ).
  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent oxidation of the hydroxyimino group.
  • Disposal : Follow EPA guidelines for organic azides or nitroso compounds due to potential explosivity. Key Reference :

Contradictions and Resolutions

  • Synthetic Yield Variability : reports yields of ~60–70% for indole derivatives, but impurities (e.g., unreacted starting materials) may reduce reproducibility. Optimize reaction time (e.g., 1.5–24 hours) and monitor intermediates via LCMS.
  • Tautomerism in Spectra : IR and NMR data in and suggest tautomeric equilibria for oxime derivatives. Use low-temperature NMR (–40°C) to "freeze" tautomeric forms for clearer analysis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

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